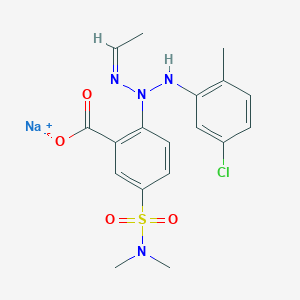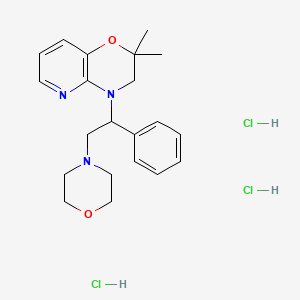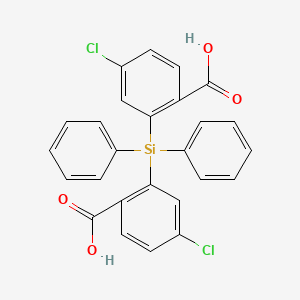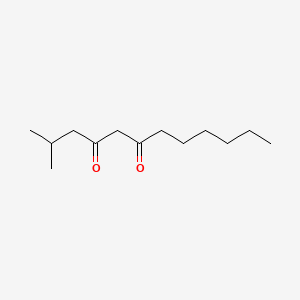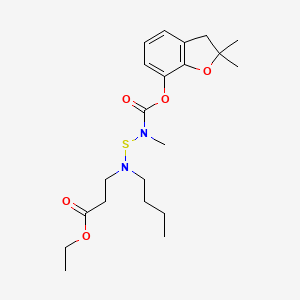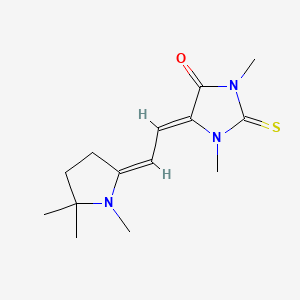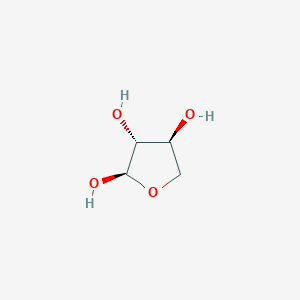
alpha-L-Threofuranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-L-Threofuranose: is a type of furanose, a carbohydrate with a five-membered ring structure consisting of four carbon atoms and one oxygen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : Alpha-L-Threofuranose can be synthesized through various chemical reactions involving the conversion of simpler sugars or aldehydes. One common method involves the use of chirally pure precursors such as erythrose and threose, which undergo carbonyl migrations, epimerizations, and aldol reactions under specific conditions .
Industrial Production Methods: : Industrial production of this compound may involve the use of advanced chemical synthesis techniques, including the use of laboratory-evolved polymerases like Kod-RI, which allows for the chemical synthesis of threofuranosyl nucleotides .
Analyse Des Réactions Chimiques
Types of Reactions: : Alpha-L-Threofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and carbonyl groups .
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alcohols and amines). The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations .
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: : Alpha-L-Threofuranose is used as a building block in the synthesis of various organic compounds, including nucleotides and nucleic acids. It is also used in the study of carbohydrate chemistry and the development of new synthetic methodologies .
Biology: : In biological research, this compound is used to study the structure and function of carbohydrates in living organisms. It is also involved in the investigation of metabolic pathways and enzyme mechanisms .
Medicine: Its unique structure and reactivity make it a valuable tool for designing novel pharmaceuticals .
Industry: : In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and versatility make it suitable for use in the manufacture of polymers, coatings, and other industrial products .
Mécanisme D'action
Mechanism: : The mechanism by which alpha-L-Threofuranose exerts its effects involves its ability to participate in various chemical reactions due to its functional groups. These reactions can lead to the formation of new compounds with specific biological or chemical properties .
Molecular Targets and Pathways: : this compound interacts with various molecular targets, including enzymes and receptors, through its functional groups. These interactions can modulate biochemical pathways and influence cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds: : Similar compounds to alpha-L-Threofuranose include other furanoses such as ribofuranose and fructofuranose. These compounds share a similar five-membered ring structure but differ in their specific functional groups and stereochemistry .
Uniqueness: : this compound is unique due to its specific configuration and reactivity. Its ability to form stable cyclic structures and participate in a wide range of chemical reactions makes it distinct from other furanoses .
Propriétés
Numéro CAS |
1932174-52-1 |
|---|---|
Formule moléculaire |
C4H8O4 |
Poids moléculaire |
120.10 g/mol |
Nom IUPAC |
(2R,3R,4S)-oxolane-2,3,4-triol |
InChI |
InChI=1S/C4H8O4/c5-2-1-8-4(7)3(2)6/h2-7H,1H2/t2-,3+,4+/m0/s1 |
Clé InChI |
FMAORJIQYMIRHF-PZGQECOJSA-N |
SMILES isomérique |
C1[C@@H]([C@H]([C@@H](O1)O)O)O |
SMILES canonique |
C1C(C(C(O1)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


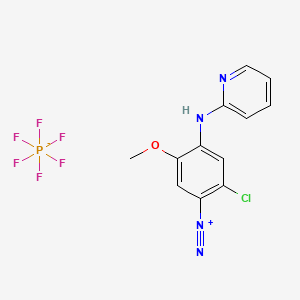
![18,34-dimethoxy-19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2(34),3(16),4(13),5(33),6,8,10,14,17,19,21,23,25,28(32),29-hexadecaene-12,27-dione](/img/structure/B15181762.png)
